molecular formula C17H16N6O4S2 B2972848 Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 1207046-08-9

Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2972848
CAS No.: 1207046-08-9
M. Wt: 432.47
InChI Key: JIZVZCSUNCIVAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a bis-thiazole derivative featuring a pyrazine-2-carboxamido substituent and acetamido linkers. Its structure combines thiazole rings (known for their bioactivity) with a pyrazine moiety, which enhances hydrogen-bonding capabilities and electronic interactions .

Properties

IUPAC Name

ethyl 2-[2-[[2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S2/c1-2-27-14(25)6-11-9-28-16(21-11)22-13(24)5-10-8-29-17(20-10)23-15(26)12-7-18-3-4-19-12/h3-4,7-9H,2,5-6H2,1H3,(H,20,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVZCSUNCIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that exhibits a variety of biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound features a pyrazine core connected to two thiazole rings through an ethyl linker and an acetamido group. This structural complexity suggests a potential for diverse biological interactions.

Thiazole derivatives, including this compound, are known to interact with various biological targets, leading to multiple pharmacological effects:

  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting key signaling pathways involved in tumor growth. Similar thiazole compounds have demonstrated antiproliferative effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
  • Antimicrobial Properties : The presence of both thiazole and pyrazine rings enhances the compound's potential as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit significant activity against various pathogens.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activity Summary

Activity Type Description Reference
AnticancerInhibits cancer cell proliferation; effective against A549, MCF-7, and HeLa cells.
AntimicrobialExhibits activity against various bacterial and fungal strains.
NeuroprotectivePotential protective effects on neuronal cells; further studies needed.
AntiviralInvestigated for antiviral properties; shows promise against certain viruses.

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on thiazole derivatives reported significant inhibition of cancer cell growth in vitro. The mechanism involved the disruption of signaling pathways essential for tumor survival and proliferation .
  • Antimicrobial Efficacy : In vitro tests have shown that compounds similar to this compound exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
  • Neuroprotective Studies : Research on related thiazole compounds has indicated potential neuroprotective effects, suggesting that they may mitigate oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in the substituents on the thiazole rings and the nature of the linking groups. Key examples include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituent on Thiazole Molecular Weight Key Structural Features
Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate (Target) Pyrazine-2-carboxamido Not reported Bis-thiazole, pyrazine, acetamido linkers
Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate Phenylsulfonyl 366.4 g/mol Sulfonyl group, acetamido linker
Ethyl 2-(2-(4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate 4-Methylpyridin-2-yl amino Not reported Pyridine ring, amino linker
Ethyl 2-(2-(furan-2-carbonylamino)-1,3-thiazol-4-yl)acetate Furan-2-carbonylamino 280.3 g/mol Furan ring, carbonylamino group
Ethyl 2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate 4-Fluorophenyl isoxazole 389.4 g/mol Fluorophenyl, isoxazole, acetamido linker
Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate Pyridazine-imidazole 358.4 g/mol Pyridazine, imidazole, carboxamido linker

Key Observations :

  • Pyrazine vs. Pyridazine/Imidazole: The target compound’s pyrazine substituent (a 1,4-diazine) offers distinct electronic properties compared to pyridazine (1,2-diazine) or imidazole (five-membered ring with two nitrogens) in analogues . Pyrazines are known for their ability to engage in π-π stacking and hydrogen bonding, which may enhance target binding in biological systems.
  • Sulfonyl vs.
  • Heterocyclic Diversity : Analogues with furan or isoxazole rings exhibit reduced planarity compared to pyrazine, which may influence membrane permeability and metabolic stability.

Key Observations :

  • Base Catalysis : Potassium carbonate is commonly used for cyclization steps .
  • Coupling Reagents : Carbodiimides like EDCl improve yields in carboxamido bond formation .

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